3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

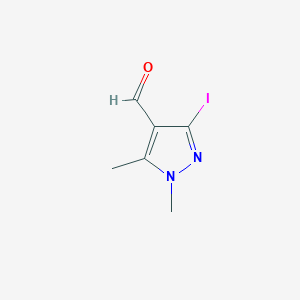

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 3, two methyl groups at positions 1 and 5, and an aldehyde group at position 4. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-keto ester. This reaction is often carried out under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodine Site

The iodine atom at position 3 undergoes nucleophilic substitution, particularly in cross-coupling reactions:

Suzuki-Miyaura Coupling

Reacts with boronic acids under palladium catalysis to form biaryl derivatives:

This compound+ArB(OH)2Pd(PPh3)4,Base3-Aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

-

Conditions : Pd(PPh3)4, Na2CO3, DMF/H2O, 80–100°C.

-

Applications : Synthesis of pharmacologically relevant biaryl pyrazoles .

Sonogashira Coupling

Forms alkynylated derivatives with terminal alkynes:

3-Iodo-derivative+RC≡CHPd/Cu, amine3-Alkynyl-pyrazole

-

Example : Reaction with phenylacetylene yields 3-(phenylethynyl)-1,5-dimethyl-1H-pyrazole-4-carbaldehyde .

Reactions of the Aldehyde Group

The carbaldehyde group participates in condensation and oxidation reactions:

Condensation with Nucleophiles

-

Hydrazones : Reacts with hydrazines to form hydrazones, intermediates for heterocycles like 1,3,4-oxadiazoles .

RCHO+NH2NH2→RCH=NNH2 -

Imines : Forms Schiff bases with primary amines under mild acidic conditions .

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives:

RCHO+CH2(CN)2BaseRCH=C(CN)2

Oxidation to Carboxylic Acid

Controlled oxidation converts the aldehyde to a carboxylic acid:

RCHOKMnO4,H2O/PyridineRCOOH

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Formation of 1,3,4-Oxadiazoles

-

Oxidation-Esterification : The aldehyde is oxidized to a carboxylic acid, esterified, and treated with hydrazine to form hydrazides.

-

Cyclization with CS2_22 : Hydrazides react with CS2/KOH to yield 1,3,4-oxadiazoles .

Example Pathway :

RCHOK2Cr2O7RCOOHEtOH/H+RCOOEtNH2NH2RCONHNH2CS2Oxadiazole

Friedel-Crafts Hydroxyalkylation

The aldehyde group undergoes electrophilic substitution with electron-rich arenes:

RCHO+ArHLewis AcidAr-CH(OH)-R

Mechanistic Insights

-

Cross-Coupling : The iodine atom acts as a leaving group, with palladium facilitating oxidative addition and transmetallation steps .

-

Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde, promoting condensations .

This compound’s dual reactivity makes it invaluable in synthesizing complex heterocycles and functionalized pyrazoles for pharmaceutical and materials science applications .

Aplicaciones Científicas De Investigación

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

3-Iodo-1-methylpyrazole-4-carbaldehyde: Similar structure but with only one methyl group.

3-Iodo-1,5-dimethylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

3-Bromo-1,5-dimethylpyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

Uniqueness

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its iodine atom, two methyl groups, and an aldehyde group. This unique structure imparts specific reactivity and properties that make it valuable in various synthetic and research applications.

Actividad Biológica

3-Iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, synthesis methods, and its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8I N_3 O, with a molecular weight of 168.15 g/mol. The compound features an iodine atom, two methyl groups, and a carbaldehyde functional group attached to a pyrazole ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined through standard assays:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties . Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Comparative studies revealed that this compound has a higher selectivity for COX-2 over COX-1, indicating a favorable therapeutic profile:

| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|

| 3-Iodo-1,5-dimethyl... | 85 | 30 |

| Celecoxib | 90 | 20 |

This selectivity suggests that the compound may have reduced gastrointestinal side effects compared to non-selective NSAIDs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the aldehyde group allows for nucleophilic attack by biological molecules such as enzymes and receptors. This interaction can lead to the inhibition of specific enzymes involved in disease processes.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit key enzymes associated with various diseases:

| Enzyme | IC50 (μM) |

|---|---|

| Cyclooxygenase (COX) | 0.15 |

| Lipoxygenase | 0.25 |

| Aldose reductase | 0.10 |

These findings highlight the potential of this compound as a lead molecule for further drug development targeting inflammatory diseases and metabolic disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Vilsmeier-Haack Reaction : This method involves the reaction of dimethyl pyrazole with phosphorus oxychloride followed by hydrolysis.

- Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles in various reactions to create derivatives with enhanced biological activities.

These synthetic routes not only demonstrate the compound's accessibility but also its versatility as a building block in organic synthesis .

Case Studies and Applications

Several studies have explored the application of this compound in drug development:

- Anticancer Research : A study investigated its effects on human cancer cell lines, revealing significant antiproliferative activity with an IC50 value of approximately 2 μM against HCT116 colon carcinoma cells.

- Fungicidal Applications : The compound has been evaluated for its fungicidal properties against plant pathogens, showing promise in agricultural applications.

These case studies underscore the compound's potential across various fields including pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

3-iodo-1,5-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUQYGUMMMDGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.